

# BMS-986143 solubility and formulation for in vitro studies

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## Compound of Interest

Compound Name: BMS-986143

Cat. No.: B15577291

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## Technical Support Center: BMS-986143

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, **BMS-986143**, in in vitro studies.

## Frequently Asked Questions (FAQs)

1. What is **BMS-986143** and what is its mechanism of action?

**BMS-986143** is a novel, potent, and selective reversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC<sub>50</sub> of 0.26 nM.[1][2] BTK is a critical enzyme in the signaling pathways of B-cell receptors and other immune cells. By inhibiting BTK, **BMS-986143** can modulate immune responses, making it a subject of interest for autoimmune diseases.[1] It also shows inhibitory activity against other kinases such as TEC, BLK, BMX, and ITK at slightly higher concentrations.[1]

2. What are the recommended solvents for dissolving **BMS-986143** for in vitro experiments?

**BMS-986143** is soluble in Dimethyl Sulfoxide (DMSO).[3] For a related compound, BMS-986142, which has more extensive public data, insolubility in water and ethanol has been reported.[4][5] Given the structural similarities, it is likely that **BMS-986143** shares these characteristics.

### 3. How should stock solutions of **BMS-986143** be prepared and stored?

It is recommended to prepare a high-concentration stock solution of **BMS-986143** in DMSO. For a similar compound, BMS-986142, stock solutions are typically prepared at 10 mM in DMSO.[5] To ensure complete dissolution, sonication may be beneficial.[4] Stock solutions should be stored at -20°C for long-term stability (months to years) or at 0-4°C for short-term use (days to weeks).[3] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact the solubility of the compound.[5][6]

### 4. What are some key in vitro applications of **BMS-986143**?

**BMS-986143** has been shown to be effective in various in vitro assays, including:

- Inhibition of signaling from IgG-containing immune complexes in peripheral blood mononuclear cells (PBMCs) with an IC<sub>50</sub> of 2 nM.[1]
- Reduction of CD63 expression on basophils (IC<sub>50</sub> of 54 nM).[1]
- Inhibition of calcium flux in Ramos B cells (a human Burkitt's lymphoma cell line) with an IC<sub>50</sub> of 7±3 nM.[1]
- Inhibition of human peripheral B-cell proliferation (IC<sub>50</sub> of 1±0.4 nM).[1]
- Reduction of CD86 surface expression on peripheral B cells (IC<sub>50</sub> of 1±0.5 nM).[1]
- Inhibition of TNFα production from human PBMCs (IC<sub>50</sub> of 2 nM).[1]

## Troubleshooting Guide

| Issue   | Possible Cause   | Recommended Solution   |
|---|--|--|
| Precipitation of BMS-986143 in cell culture medium. | The final concentration of DMSO in the medium is too high, or the concentration of BMS-986143 exceeds its solubility limit in the aqueous environment of the medium. | Ensure the final concentration of DMSO in your cell culture medium is low (typically $\leq 0.1\%$ ) to avoid solvent-induced toxicity and precipitation. Prepare intermediate dilutions of your BMS-986143 stock solution in culture medium before adding to the final cell culture plate. |
| Inconsistent or unexpected experimental results.    | Degradation of the compound due to improper storage.<br>Inaccurate concentration of the stock solution.  | Store the DMSO stock solution in small aliquots at $-20^{\circ}\text{C}$ or $-80^{\circ}\text{C}$ to minimize freeze-thaw cycles. Protect from light. <sup>[3]</sup> Periodically check the concentration of your stock solution, if possible.   |
| Difficulty in dissolving the compound.              | The compound may have low solubility in the chosen solvent.<br>The solvent may have absorbed moisture.   | Use fresh, anhydrous DMSO. Gentle warming and sonication can aid in dissolution. <sup>[4]</sup> For the related compound BMS-986142, sonication is recommended. <sup>[4]</sup>   |
| High background signal in assays.                   | The compound itself might be interfering with the assay components (e.g., fluorescent or colorimetric readouts).   | Run appropriate controls, including a vehicle control (DMSO) and the compound in the absence of cells or the target protein, to assess for any intrinsic signal or interference.   |

## Quantitative Data Summary

The following table summarizes the solubility of the related compound BMS-986142, which can serve as a useful reference for **BMS-986143**.

| Solvent                  | Concentration  | Notes                         |
|--------------------------|--|-------------------------------|
| DMSO                     | 45 mg/mL (78.59 mM)[4]   | Sonication is recommended.[4] |
| 100 mg/mL (174.64 mM)[5] | Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[5] |                               |
| 125 mg/mL (218.30 mM)[6] | Ultrasonic treatment may be needed.[6]   |                               |
| Water                    | Insoluble[4][5]  |                               |
| Ethanol                  | Insoluble[5]   |                               |
| In Vivo Formulation      | 2 mg/mL (3.49 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[4]       | Sonication is recommended.[4] |

## Experimental Protocols

### 1. B-Cell Receptor (BCR)-Stimulated Phospholipase C (PLC)- $\gamma$ 2 Phosphorylation in Ramos B Cells

This protocol is adapted from studies on the related compound BMS-986142.[5]

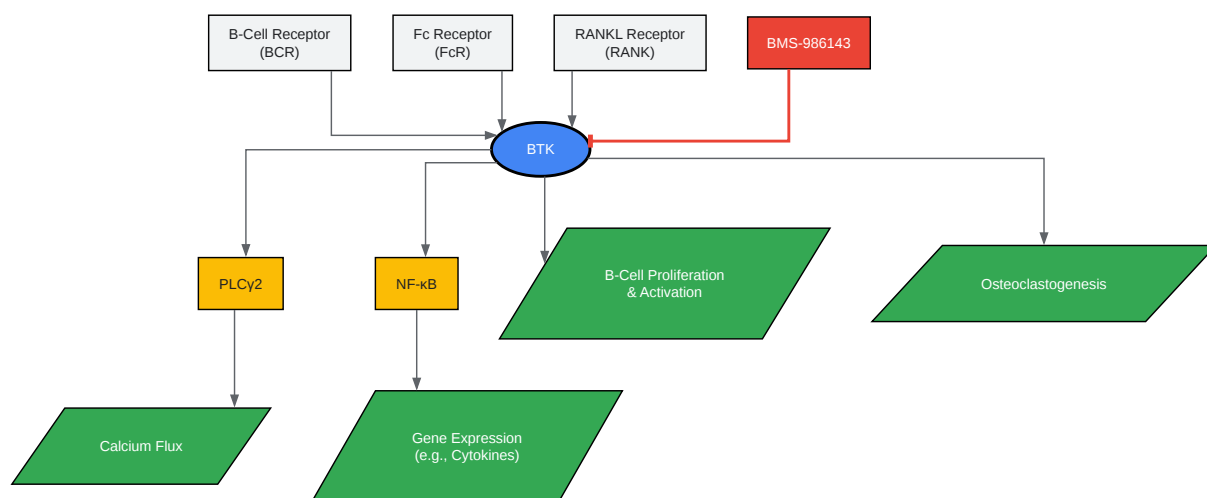
- Cell Culture: Culture Ramos B cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Compound Preparation: Prepare a 10 mM stock solution of **BMS-986143** in DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations.
- Assay Procedure:
  - Seed Ramos B cells in a suitable plate.

- Pre-incubate the cells with varying concentrations of **BMS-986143** or vehicle control (DMSO) for 1 hour at 37°C.
- Stimulate the cells with anti-human IgM, F(ab')<sub>2</sub> fragment (e.g., at 50 µg/mL) for 2 minutes at 37°C to activate the B-cell receptor.
- Immediately stop the reaction by adding ice-cold phosphate-buffered saline (PBS).
- Pellet the cells by centrifugation and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Analyze the levels of phosphorylated PLCγ2 (pY759) and total PLCγ2 by Western blot or other immunoassays. Normalize the phosphorylated protein levels to a loading control like actin.

## 2. Inhibition of B-Cell Proliferation

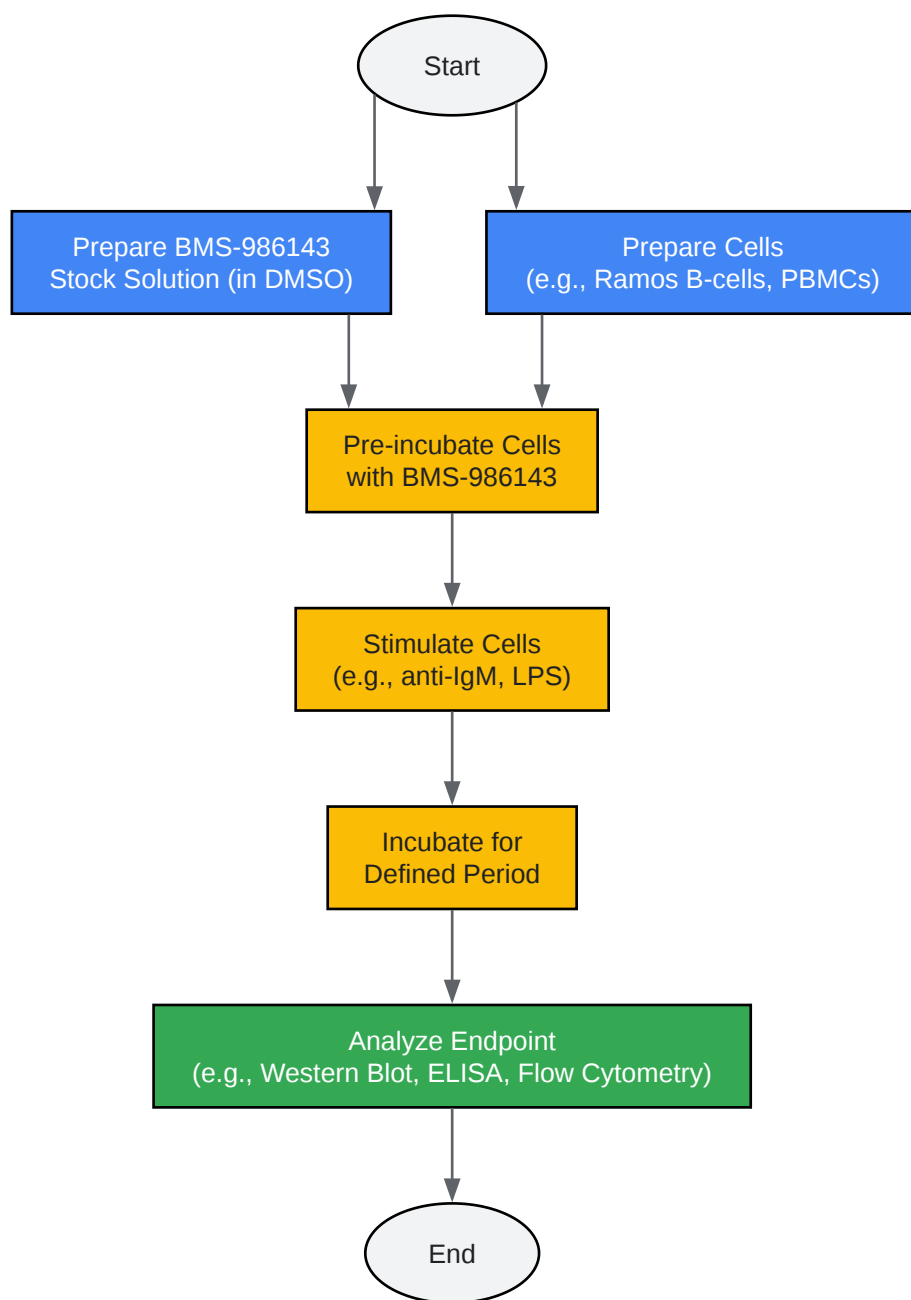
- Cell Isolation: Isolate primary human B cells from peripheral blood using standard techniques (e.g., magnetic-activated cell sorting).
- Compound Preparation: Prepare a 10 mM stock solution of **BMS-986143** in DMSO and create serial dilutions.
- Assay Procedure:
  - Plate the isolated B cells in a 96-well plate.
  - Add varying concentrations of **BMS-986143** or vehicle control.
  - Stimulate B-cell proliferation using an appropriate stimulus, such as anti-IgM and IL-4.
  - Incubate for a specified period (e.g., 72 hours).
  - Assess cell proliferation using a standard method, such as a BrdU incorporation assay or a fluorescent dye-based assay (e.g., CFSE).

## Visualizations



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Caption: Simplified signaling pathway of BTK and its inhibition by **BMS-986143**.



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Caption: General experimental workflow for in vitro studies with **BMS-986143**.

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